![molecular formula C12H19NO B2887188 b-Amino-4-tert-butylbenzeneethanol CAS No. 127428-64-2](/img/structure/B2887188.png)
b-Amino-4-tert-butylbenzeneethanol
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Description
Scientific Research Applications
Halomethyl Radicals Generation
β-Amino radicals, including those derived from β-Amino-4-tert-butylbenzeneethanol, can undergo halogen atom abstraction, leading to the formation of halomethyl radicals. This reaction is initiated by a combination of tert-butyl hydroperoxide, aliphatic trialkylamine, halocarbon, and copper(I) iodide. The halomethyl radicals can then add to alkenes, forming novel products like α-peroxy-β,β-dichloropropylbenzene, which can be converted to dichloro-alcohols and new pyridine derivatives (Neff et al., 2019).
Synthesis of Polyamides
Compounds derived from β-Amino-4-tert-butylbenzeneethanol are used in synthesizing ortho-linked polyamides. These polyamides exhibit high thermal stability, high glass transition temperatures, and are noncrystalline with excellent solubility in polar solvents. They can form transparent, flexible, and tough films by solution casting, making them useful for various applications (Hsiao et al., 2000).
Production of Polyimides
β-Amino-4-tert-butylbenzeneethanol derivatives are also utilized in creating polyimides. These polyimides have high tensile strength, flexibility, and toughness, making them suitable for various industrial applications. They exhibit high glass transition temperatures and good solubility in solvents like N-methyl-2-pyrrolidone, chloroform, and tetrahydrofuran (Liaw et al., 1996).
Low Dielectric Constant Materials
β-Amino-4-tert-butylbenzeneethanol derivatives can be used to synthesize new polyimides with low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures. These properties make them ideal for applications in electronics and other fields where materials with low dielectric constants are required (Chern & Tsai, 2008).
properties
IUPAC Name |
2-amino-2-(4-tert-butylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-12(2,3)10-6-4-9(5-7-10)11(13)8-14/h4-7,11,14H,8,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUFIGBVDCUITR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
b-Amino-4-tert-butylbenzeneethanol |
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